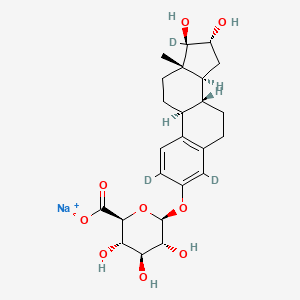
Estriol-d3 3-O-beta-D-glucuronide (sodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Estriol-d3 3-O- is a deuterated form of estriol, a naturally occurring estrogen. The incorporation of deuterium atoms allows for differentiation between Estriol-d3 and non-labeled estriol, aiding in accurate quantification in complex biological matrices. Estriol itself is one of the three major estrogens in humans, primarily produced during pregnancy by the placenta .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Estriol-d3 3-O- involves the incorporation of deuterium atoms into the estriol molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under controlled temperature and pressure conditions to ensure selective deuteration.
Industrial Production Methods: Industrial production of Estriol-d3 3-O- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve efficient and selective deuteration. The final product is purified using techniques such as chromatography to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions: Estriol-d3 3-O- undergoes various chemical reactions, including:
Oxidation: Estriol-d3 can be oxidized to form estrone-d3.
Reduction: Reduction of estriol-d3 can yield estradiol-d3.
Substitution: The hydroxyl groups in estriol-d3 can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acetic anhydride or sulfonyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Estrone-d3
Reduction: Estradiol-d3
Substitution: Various substituted estriol-d3 derivatives.
Scientific Research Applications
Estriol-d3 3-O- is primarily used as an internal standard in mass spectrometry-based assays. The incorporation of deuterium atoms allows for accurate differentiation and quantification of estriol in complex biological samples. This is particularly useful in clinical research for monitoring estrogen levels in various physiological and pathological conditions. Additionally, Estriol-d3 is used in pharmacokinetic studies to understand the metabolism and distribution of estriol in the body .
Mechanism of Action
Estriol-d3 3-O- exerts its effects by binding to estrogen receptors in target cells. Upon binding, the estrogen receptor complex translocates to the nucleus, where it regulates gene transcription. This leads to the formation of messenger RNA (mRNA), which interacts with ribosomes to produce specific proteins that mediate the physiological effects of estriol. The primary molecular targets include estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), which are involved in various cellular processes such as growth, differentiation, and reproduction .
Comparison with Similar Compounds
Estriol-d3 3-O- is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for precise quantification in analytical applications. Similar compounds include:
Estrone-d3: A deuterated form of estrone, another major estrogen.
Estradiol-d3: A deuterated form of estradiol, the most potent estrogen.
Estriol: The non-deuterated form of estriol, commonly used in clinical and research settings
Estriol-d3 3-O- stands out due to its specific use as an internal standard in mass spectrometry, providing accurate and reliable data in various scientific research applications.
Properties
Molecular Formula |
C24H31NaO9 |
|---|---|
Molecular Weight |
489.5 g/mol |
IUPAC Name |
sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(8R,9S,13S,14S,16R,17R)-2,4,17-trideuterio-16,17-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate |
InChI |
InChI=1S/C24H32O9.Na/c1-24-7-6-13-12-5-3-11(32-23-19(28)17(26)18(27)20(33-23)22(30)31)8-10(12)2-4-14(13)15(24)9-16(25)21(24)29;/h3,5,8,13-21,23,25-29H,2,4,6-7,9H2,1H3,(H,30,31);/q;+1/p-1/t13-,14-,15+,16-,17+,18+,19-,20+,21+,23-,24+;/m1./s1/i3D,8D,21D; |
InChI Key |
FLBRXKAJFFYOFP-DMTPDHQVSA-M |
Isomeric SMILES |
[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H]([C@]4([2H])O)O)C)C(=C1O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)[O-])O)O)O)[2H].[Na+] |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)[O-])O)O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


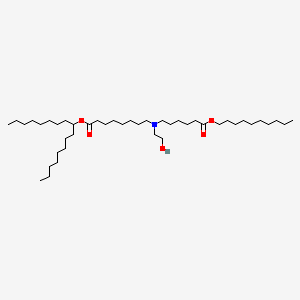
![(E,5S,6S)-5-acetyloxy-6-[(3R,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B12409734.png)

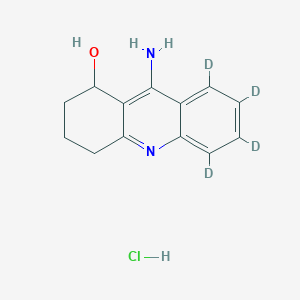
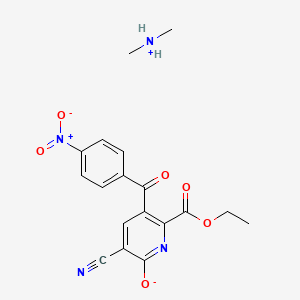
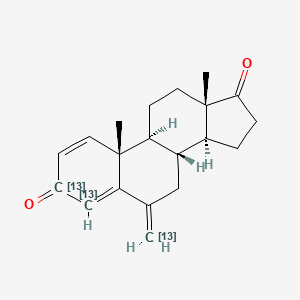

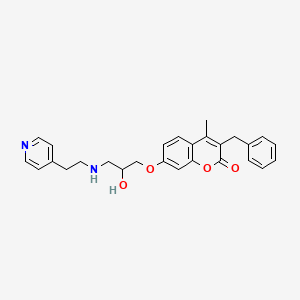
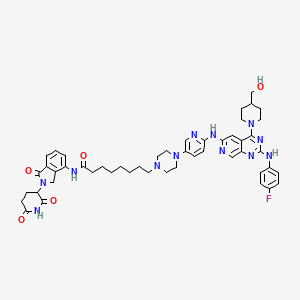
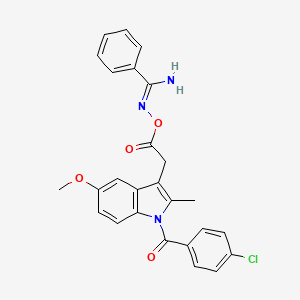
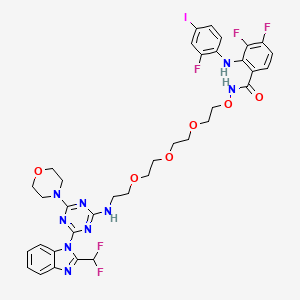
![[(E)-[1-(3,4-dichlorophenyl)-3-piperidin-1-ylpropylidene]amino]thiourea](/img/structure/B12409814.png)
![(1R,10R)-10-(hydroxymethyl)-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one](/img/structure/B12409816.png)

